molecular formula C25H31ClN6O3 B15179993 N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide CAS No. 73567-44-9

N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide

Cat. No.: B15179993
CAS No.: 73567-44-9
M. Wt: 499.0 g/mol
InChI Key: AHZLBMBTQAAODC-UHFFFAOYSA-N
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Description

N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide is a complex azo-acetamide derivative characterized by a chloro, cyano, and nitro-substituted phenyl ring linked via an azo (-N=N- group) to a second phenyl ring bearing a dipentylamino group and an acetamide moiety. Its molecular formula is C₂₅H₃₃ClN₇O₃, with a molar mass of ~514.45 g/mol. Azo compounds are widely utilized in dyes, pigments, and agrochemicals due to their stability and tunable electronic properties.

Properties

CAS No.

73567-44-9

Molecular Formula

C25H31ClN6O3

Molecular Weight

499.0 g/mol

IUPAC Name

N-[2-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-5-(dipentylamino)phenyl]acetamide

InChI

InChI=1S/C25H31ClN6O3/c1-4-6-8-12-31(13-9-7-5-2)20-10-11-23(24(16-20)28-18(3)33)29-30-25-19(17-27)14-21(32(34)35)15-22(25)26/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,28,33)

InChI Key

AHZLBMBTQAAODC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide typically involves a multi-step process:

    Diazotization: The starting material, 2-chloro-6-cyano-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-(dipentylamino)phenyl)acetamide under alkaline conditions to form the azo compound.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the diazotization and coupling reactions.

    Continuous flow processes: To improve efficiency and yield.

    Automated purification systems: To ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenylacetamides.

Scientific Research Applications

N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a dye or pigment in various chemical processes.

    Biology: Potential use in staining biological specimens.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of colored materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form active metabolites that interact with biological pathways, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional groups and substituents critically influence its physical, chemical, and functional properties. Below is a comparative analysis with key analogs:

Table 1. Structural and Functional Comparison

Compound Name (CAS No.) Halogen Amino Substituent Additional Groups Molecular Formula Molar Mass (g/mol) Application Source
Target Compound Cl Dipentylamino None C₂₅H₃₃ClN₇O₃ 514.45 Not specified N/A
N-[2-(2-Bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide (2537-62-*) Br Diethylamino None C₁₉H₁₈BrN₇O₃ 507.25 EPA-regulated (significant new use)
N-[2-(2-Cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide (68214-78-8) I Diethylamino 4-methoxy C₂₀H₂₁IN₆O₄ 536.32 Textile dye (Dianix Blue KB-FS)
Alachlor (15972-60-8) Cl Methoxymethyl None C₁₄H₂₀ClNO₂ 269.77 Herbicide

Key Findings :

Halogen Effects :

  • The chloro substituent in the target compound and alachlor confers moderate electron-withdrawing effects, enhancing stability in agrochemical applications .
  • Bromo (in the EPA-regulated analog) and iodo (in the dye compound) increase molar mass and steric bulk. Iodine’s polarizability improves light absorption, making it suitable for dyes .

Amino Group Variations: Dipentylamino (target compound) vs. diethylamino (dye and EPA-regulated analogs):

  • Shorter chains (diethyl) improve solubility in polar solvents, as seen in the dye compound’s methoxy-augmented polarity .

Functional Group Additions: The 4-methoxy group in the dye analog increases electron density on the phenyl ring, stabilizing the molecule in aqueous dyeing processes . Nitro and cyano groups (common in all analogs) are strong electron-withdrawing groups, stabilizing the azo linkage and influencing λmax (absorption wavelength) in dyes .

Applications: Herbicides (e.g., alachlor): Depend on chloro substituents and compact structures for soil mobility . Dyes (e.g., Dianix Blue KB-FS): Utilize iodine and methoxy groups for chromatic intensity and fiber affinity . EPA-regulated compounds: Bromine and smaller amino groups may correlate with unique toxicity or environmental risks .

Biological Activity

N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide is a complex organic compound classified within azo compounds, characterized by its nitrogen-nitrogen double bond (N=N). This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and dye applications.

PropertyDetails
CAS Number 73567-44-9
Molecular Formula C25H31ClN6O3
Molecular Weight 499.0 g/mol
IUPAC Name N-[2-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-5-(dipentylamino)phenyl]acetamide
InChI Key AHZLBMBTQAAODC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azo group can undergo reduction, leading to the formation of active metabolites that may influence biological pathways.

Pharmacological Properties

Research indicates that azo compounds exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Some azo compounds have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • Antioxidant Properties : The presence of nitro and cyano groups may contribute to antioxidant activities, which can protect cells from oxidative damage.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various azo compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for development as an antimicrobial agent .
  • Antioxidant Activity : Research on related azo compounds has shown that they can scavenge free radicals effectively, suggesting a role in preventing oxidative stress-related diseases .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of azo compounds have revealed their ability to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique biological activities associated with specific substituents:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamideModerateHighModerate
N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamideLowLowHigh

This table illustrates how variations in substituents can significantly influence the biological activity of azo compounds.

Q & A

Q. What in vitro models are suitable for evaluating anticancer potential?

  • Methodological Answer :
  • Cell Viability Assays : MTT or resazurin-based assays in HeLa or MCF-7 cells.
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • Target Engagement : Use SPR or ITC to measure binding affinity to kinases (e.g., EGFR) or DNA .

Q. How does the compound interact with serum proteins in pharmacokinetic studies?

  • Methodological Answer :
  • Plasma Protein Binding : Equilibrium dialysis with radiolabeled compound.
  • Molecular Docking : Simulate interactions with human serum albumin (PDB ID: 1AO6) using AutoDock Vina. Validate with fluorescence quenching experiments .

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